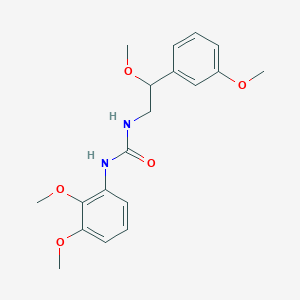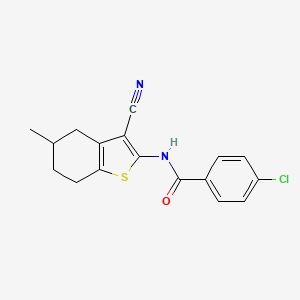
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea is an organic compound characterized by its unique structure, which includes multiple methoxy groups attached to a phenyl ring and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea typically involves the reaction of 2,3-dimethoxyaniline with 3-methoxybenzyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ automated purification systems to streamline the isolation process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxy groups and urea moiety allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
- 1-(2,3-Dimethoxyphenyl)-3-(2-methoxyphenyl)urea
- 1-(3,4-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea
- 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(4-methoxyphenyl)ethyl)urea
Uniqueness: 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea is unique due to the specific arrangement of its methoxy groups and the urea linkage. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of multiple methoxy groups can enhance its solubility and interaction with biological targets, making it a compound of interest for further research and development.
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-23-14-8-5-7-13(11-14)17(25-3)12-20-19(22)21-15-9-6-10-16(24-2)18(15)26-4/h5-11,17H,12H2,1-4H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEMFGPHMDUJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide](/img/structure/B2647439.png)

![(1R,2S)-2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]cyclopropane-1-carboxylic acid](/img/structure/B2647441.png)
![N-(2-METHOXYETHYL)-2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B2647442.png)
![2-[(Oxan-4-yl)methoxy]pyrazine](/img/structure/B2647444.png)
![6-ethyl 3-methyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2647445.png)
![Methyl 1-(1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2647446.png)

![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2647453.png)



